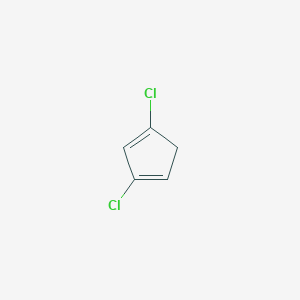
1,3-Dichlorocyclopenta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dichlorocyclopenta-1,3-diene is a chemical compound with the molecular formula C₅H₄Cl₂ It is a derivative of cyclopentadiene, where two chlorine atoms are substituted at the 1 and 3 positions of the cyclopentadiene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Dichlorocyclopenta-1,3-diene can be synthesized through several methods. One common approach involves the chlorination of cyclopentadiene. This reaction typically requires the presence of a chlorinating agent such as chlorine gas (Cl₂) under controlled conditions to ensure selective substitution at the 1 and 3 positions. The reaction is usually carried out at low temperatures to prevent over-chlorination and to maintain the integrity of the cyclopentadiene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where cyclopentadiene is reacted with chlorine gas in a controlled environment. This method allows for the efficient production of the compound on a larger scale, ensuring consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Dichlorocyclopenta-1,3-diene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Addition Reactions: The compound can participate in addition reactions with electrophiles, such as hydrogen halides (HX), to form addition products.
Oxidation and Reduction Reactions: While less common, this compound can undergo oxidation to form chlorinated cyclopentenones or reduction to yield cyclopentadiene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide (NaOCH₃) in methanol (CH₃OH) at room temperature.
Electrophilic Addition: Hydrogen chloride (HCl) in an inert solvent such as dichloromethane (CH₂Cl₂) at low temperatures.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 1,3-dimethoxycyclopenta-1,3-diene can be formed.
Addition Products: Addition of hydrogen halides can yield compounds like 1,3-dichloro-2-halocyclopentane.
Applications De Recherche Scientifique
1,3-Dichlorocyclopenta-1,3-diene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents with unique modes of action.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism by which 1,3-dichlorocyclopenta-1,3-diene exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms of the cyclopentadiene ring. In addition reactions, the compound’s double bonds react with electrophiles to form addition products. The molecular targets and pathways involved vary based on the specific chemical context and the nature of the reactants.
Comparaison Avec Des Composés Similaires
1,3-Dichlorocyclopenta-1,3-diene can be compared with other chlorinated cyclopentadiene derivatives, such as:
1,2-Dichlorocyclopenta-1,3-diene: Differing in the position of chlorine substitution, this compound exhibits different reactivity and applications.
1,4-Dichlorocyclopenta-1,3-diene: Another positional isomer with unique chemical properties and uses.
1,3-Dibromocyclopenta-1,3-diene:
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical behavior and suitability for various applications.
Propriétés
Numéro CAS |
195513-88-3 |
|---|---|
Formule moléculaire |
C5H4Cl2 |
Poids moléculaire |
134.99 g/mol |
Nom IUPAC |
1,3-dichlorocyclopenta-1,3-diene |
InChI |
InChI=1S/C5H4Cl2/c6-4-1-2-5(7)3-4/h1,3H,2H2 |
Clé InChI |
YYEOWOWWZURRIQ-UHFFFAOYSA-N |
SMILES canonique |
C1C=C(C=C1Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


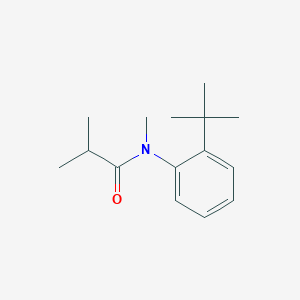
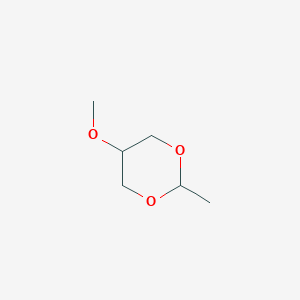
![Acetamide, 2-cyano-N-[[4-(cyanoacetyl)-1-piperazinyl]methyl]-](/img/structure/B12565404.png)
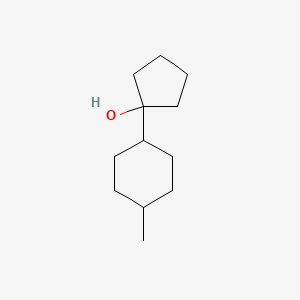
![2-[(2-Bromobenzyl)amino]-2-thiazoline](/img/structure/B12565410.png)
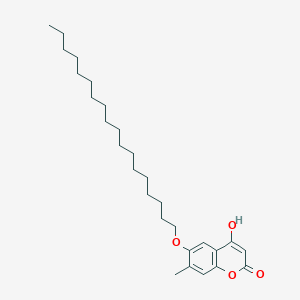

![N-(2-{[(2-Methyl-2-propanyl)amino]oxy}-2-oxoethyl)acetamide](/img/structure/B12565447.png)
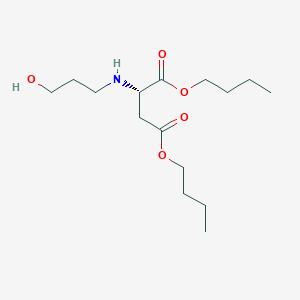
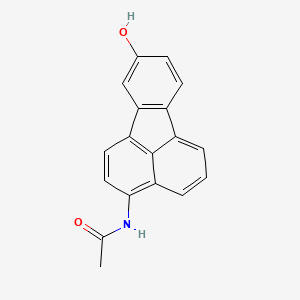
![1H-Indene, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]octahydro-1-[(1R,2E,4S)-5-(methoxymethoxy)-1,4,5-trimethyl-2-hexen-1-yl]-7a-methyl-, (1R,3aR,4S,7aR)-](/img/structure/B12565456.png)

![1-[(E)-(2,6-Diiodo-4-methylphenyl)diazenyl]pyrrolidine](/img/structure/B12565470.png)
![2,2-Dichloro-1-(2,8-dimethyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethan-1-one](/img/structure/B12565487.png)
